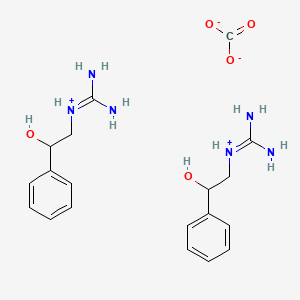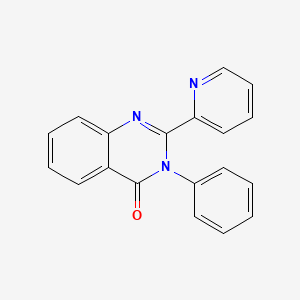
4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with phenyl and pyridyl substituents. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization with suitable reagents to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can introduce different functional groups onto the phenyl or pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. This compound has been investigated for its potential therapeutic applications in these areas.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but without the phenyl and pyridyl substituents.
2-Phenylquinazolinone: A derivative with a phenyl group at the 2-position.
2-Pyridylquinazolinone: A derivative with a pyridyl group at the 2-position.
Uniqueness
4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- is unique due to the presence of both phenyl and pyridyl substituents, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved interactions with molecular targets and increased therapeutic potential compared to similar compounds.
属性
CAS 编号 |
36184-25-5 |
|---|---|
分子式 |
C19H13N3O |
分子量 |
299.3 g/mol |
IUPAC 名称 |
3-phenyl-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13N3O/c23-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)22(19)14-8-2-1-3-9-14/h1-13H |
InChI 键 |
JXTAUCLELMDVBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


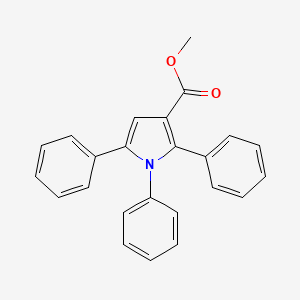
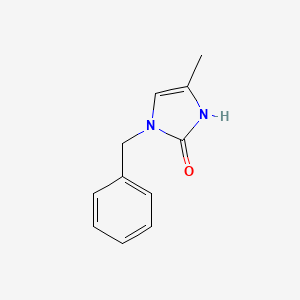
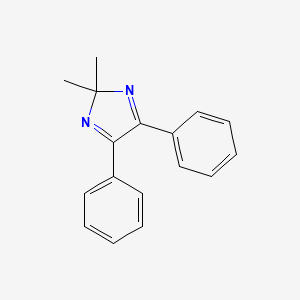
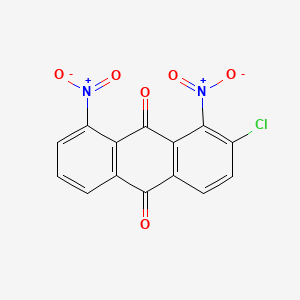

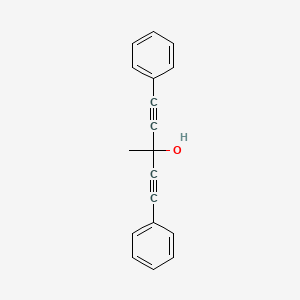
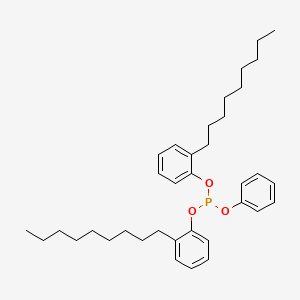

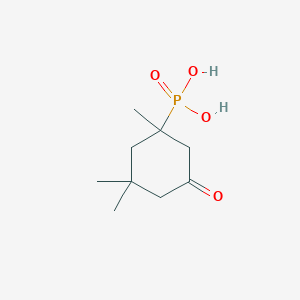
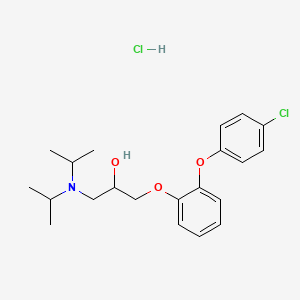
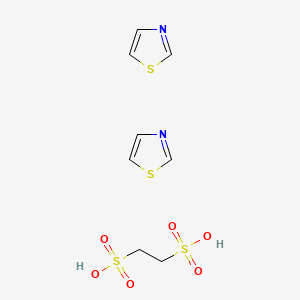
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
